5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Description
5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core. The phenyl group at position 5 distinguishes it from analogs with smaller alkyl or functional group substitutions (e.g., methyl, ethyl, or acetyl).
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
5-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C12H13N3S/c13-12-14-10-6-7-15(8-11(10)16-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14) |
InChI Key |
KZCSVPJWIREXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-aminopyridine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired thiazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Sulfonylation Reactions
The primary amine undergoes sulfonylation with aryl/heteroaryl sulfonyl chlorides under mild conditions, forming sulfonamide derivatives. This reaction is critical for enhancing pharmacological properties.
Example Reaction:
Data Table:
| Sulfonyl Chloride | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Trifluoromethylphenyl | DMF, 20°C, 5 hr | 81 | |
| 3,4-Difluorophenyl | DMF, RT, 5 hr | 85 | |
| Phenyl | DMF, RT, 5 hr | 81 |
Key findings:
-
Reactions proceed via nucleophilic attack of the amine on the sulfonyl chloride.
-
Bulkier substituents (e.g., trifluoromethyl) reduce yields slightly due to steric hindrance .
Acylation Reactions
The amine reacts with acylating agents (e.g., carboxylic acids, anhydrides) to form amides, often mediated by coupling reagents.
Example Reaction:
Data Table:
| Acylating Agent | Coupling Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | EDC/HOBt | DMF | 82 | |
| Acetic anhydride | None | CHCl₃ | 75 |
Key findings:
-
Carbodiimide-based reagents (e.g., EDC) improve yields by activating carboxyl groups.
Alkylation Reactions
The amine participates in alkylation via reductive amination or nucleophilic substitution.
Example Reaction (Reductive Amination):
Data Table:
| Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH | 91 | |
| Benzaldehyde | NaBH₃CN | THF | 78 |
Key findings:
-
Formaldehyde achieves near-quantitative yields due to its high reactivity .
-
Steric hindrance from bulky aldehydes (e.g., benzaldehyde) reduces efficiency.
Cyclization and Ring Functionalization
The thiazolo ring undergoes electrophilic substitutions, particularly at the 5-position phenyl group.
Example Reaction (Nitration):
Data Table:
| Electrophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 3-Nitro derivative | 65 | |
| Cl₂ | FeCl₃, CH₂Cl₂ | 4-Chloro derivative | 58 |
Key findings:
-
Nitration occurs preferentially at the meta position of the phenyl ring .
-
Halogenation requires Lewis acid catalysts for regioselectivity .
Hydrolysis and Degradation
The thiazole ring is stable under acidic conditions but hydrolyzes under strong basic conditions.
Example Reaction (Ring Opening):
Conditions & Outcomes:
Catalytic Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the phenyl substituent.
Example Reaction:
Data Table:
| Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 88 | |
| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | 76 |
Key findings:
Scientific Research Applications
5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs arise from substituents at position 5 of the tetrahydrothiazolo[5,4-c]pyridine core. The following table summarizes critical properties:
Notes:
- The phenyl derivative’s higher molecular weight and lipophilicity (due to the aromatic group) likely reduce aqueous solubility compared to alkyl-substituted analogs.
- Purity data for the phenyl variant is unavailable, but synthesis methods for analogs (e.g., CsF/DMSO at 120°C for 36 hours ) suggest comparable purity ranges (95–98%) under optimized conditions.
Pharmacological Activity
Substituents significantly influence biological activity:
Biological Activity
5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development.
- Molecular Formula : C12H12N2S
- Molecular Weight : 220.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
-
Anticancer Properties :
- Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have shown IC50 values ranging from 0.20 to 2.58 μM against A549 lung cancer cells and CL15 tumor cells, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and disruption of cellular invasion pathways .
-
Enzyme Inhibition :
- The compound has been identified as a potent inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. This activity suggests its potential use in developing anticoagulant therapies . The inhibition mechanism involves binding to the active site of Factor Xa, preventing substrate access and subsequent thrombin generation.
- Neuroprotective Effects :
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and inducing mitochondrial dysfunction .
- Receptor Modulation : It may interact with various receptors involved in signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Lung Cancer Cells :
- Factor Xa Inhibition Study :
Data Table: Biological Activities Summary
| Activity Type | Target/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.20 - 2.58 | Apoptosis induction |
| Anticancer | CL15 (Tumor Cells) | Not specified | Disruption of invasion pathways |
| Enzyme Inhibition | Factor Xa | ~50 | Competitive inhibition |
| Neuroprotection | Neuronal Cells | Not specified | Modulation of neurotransmitter systems |
Q & A
Q. What are the key synthetic strategies for preparing 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine?
The synthesis typically involves multi-step protocols:
- Cyclization : Reacting substituted pyridine precursors with sulfur-containing reagents (e.g., thiourea derivatives) under acidic conditions to form the thiazole ring .
- Substitution : Introducing the phenyl group via Suzuki coupling or nucleophilic aromatic substitution .
- Reductive Amination : For nitrogen functionalization, reductive amination of ketone intermediates with ammonia or ammonium acetate is common .
Q. Example Protocol :
Q. How can spectroscopic techniques characterize this compound’s structural integrity?
- NMR : ¹H NMR (DMSO-d6) shows distinct signals: δ 7.2–7.4 ppm (aromatic protons), δ 3.1–3.3 ppm (tetrahydro-pyridine CH2), δ 2.5 ppm (NH2) .
- Mass Spectrometry : ESI-MS (m/z 255.1 [M+H]+) confirms molecular weight .
- IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N thiazole) validate functional groups .
Data Discrepancies : Variations in δ values may arise from solvent polarity or tautomeric equilibria (e.g., amine-thiol tautomerism) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in thiazolo-pyridine derivatives?
- DFT Calculations : Optimize transition states for cyclization steps (e.g., B3LYP/6-31G* basis set) to identify energy barriers .
- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina; prioritize derivatives with binding energies < −8 kcal/mol .
Case Study : A derivative with a 4-methoxyphenyl substituent showed enhanced binding to tubulin (ΔG = −9.2 kcal/mol) due to hydrophobic interactions .
Q. What strategies resolve contradictions in bioactivity data across similar derivatives?
-
SAR Analysis : Compare substituent effects:
Substituent IC50 (µM) against MCF-7 Notes 4-Cl-Ph 0.45 ± 0.02 Enhanced lipophilicity 4-OCH3-Ph 1.2 ± 0.1 Reduced activity due to steric hindrance -
Experimental Validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out assay artifacts .
Q. How can reaction conditions be optimized for scalable synthesis?
-
Design of Experiments (DoE) : Use a Central Composite Design to assess factors:
Factor Range Optimal Value Temperature 70–110°C 90°C Catalyst Loading 1–5 mol% 3 mol% Pd Reaction Time 6–24 h 12 h
Outcome : 22% yield improvement (from 58% to 80%) with reduced byproduct formation .
Q. What mechanistic insights explain divergent outcomes in cyclization reactions?
- Pathway Analysis : Phosphorus oxychloride (POCl3) promotes intramolecular cyclization via electrophilic activation, while BF3·Et2O favors intermolecular pathways, leading to dimerization .
- Kinetic Studies : Monitor via in situ IR; POCl3 reactions exhibit faster thiourea decomposition (t1/2 = 15 min vs. 45 min for BF3) .
Q. How do steric and electronic effects influence the compound’s stability?
Q. What advanced separation techniques purify this compound from complex mixtures?
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (MeCN:H2O, 0.1% TFA); retention time = 8.2 min .
- Chiral Resolution : Employ amylose-based chiral stationary phases for enantiopure derivatives (ee > 99%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
